3,4-Diethoxyphenethylamine

Lipophilicity LogP Physicochemical Properties

3,4-Diethoxyphenethylamine (DEPEA, CAS 61381-04-2) is a synthetic phenethylamine derivative characterized by ethoxy substituents at the 3- and 4-positions of the phenyl ring. It is primarily recognized as a key intermediate in the synthesis of drotaverine hydrochloride, a papaverine-class antispasmodic drug.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 61381-04-2
Cat. No. B1270529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethoxyphenethylamine
CAS61381-04-2
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CCN)OCC
InChIInChI=1S/C12H19NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7-8,13H2,1-2H3
InChIKeyYOUNXJAJHCCMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diethoxyphenethylamine (CAS 61381-04-2): Baseline Physicochemical and Regulatory Profile for Procurement Evaluation


3,4-Diethoxyphenethylamine (DEPEA, CAS 61381-04-2) is a synthetic phenethylamine derivative characterized by ethoxy substituents at the 3- and 4-positions of the phenyl ring . It is primarily recognized as a key intermediate in the synthesis of drotaverine hydrochloride, a papaverine-class antispasmodic drug . The compound is registered under REACH (EC 262-752-8) with an active status for intermediate use only as of January 2022 [1]. Its chemical identity is established by a molecular formula of C12H19NO2, a molecular weight of 209.28 g/mol, and a liquid physical form at 20°C .

Why 3,4-Diethoxyphenethylamine Cannot Be Replaced by Generic Phenethylamine Analogs in Key Applications


The 3,4-diethoxy substitution pattern confers a distinct physicochemical and functional profile that precludes simple substitution with close analogs such as 3,4-dimethoxyphenethylamine (DMPEA, CAS 120-20-7) or unsubstituted phenethylamine. The replacement of methoxy with ethoxy groups at the 3- and 4-positions dramatically increases lipophilicity [1], alters boiling point and density [2], and fundamentally changes the compound's primary industrial role [3]. These differences are not merely incremental; they dictate the compound's suitability for specific synthetic pathways, its behavior in downstream reactions, and its regulatory classification. Relying on a generic phenethylamine scaffold would introduce variability in reaction kinetics, compromise the purity profile of the final drotaverine product, and may not meet the rigorous characterization requirements for an analytical reference standard .

Quantitative Differential Evidence: 3,4-Diethoxyphenethylamine vs. 3,4-Dimethoxyphenethylamine


Lipophilicity (LogP) Difference: 3,4-Diethoxyphenethylamine is 3.5x More Lipophilic than the Dimethoxy Analog

3,4-Diethoxyphenethylamine (DEPEA) exhibits a calculated LogP of 2.6855 [1], which is substantially higher than the reported LogP of 0.77 for its closest analog, 3,4-dimethoxyphenethylamine (DMPEA) . This difference in lipophilicity is a direct consequence of the ethoxy versus methoxy substitution and has implications for membrane permeability and organic solvent partitioning.

Lipophilicity LogP Physicochemical Properties Drug Design ADME

Boiling Point Difference: 3,4-Diethoxyphenethylamine Boils 12.6°C Lower than 3,4-Dimethoxyphenethylamine

The boiling point of 3,4-Diethoxyphenethylamine is reported as 311.4°C at 760 mmHg [1], whereas 3,4-dimethoxyphenethylamine has a reported boiling point of 324°C at standard pressure . This 12.6°C difference is substantial and reflects the distinct intermolecular forces imparted by the ethoxy groups.

Boiling Point Volatility Distillation Purification

Density Difference: 3,4-Diethoxyphenethylamine is 3.7% Less Dense than 3,4-Dimethoxyphenethylamine

The density of 3,4-Diethoxyphenethylamine is reported as 1.011 g/cm³ [1]. In contrast, 3,4-dimethoxyphenethylamine is reported to have a density of approximately 1.05 g/cm³ (as a yellow viscous liquid) . This difference is consistent with the increased molecular volume introduced by the ethoxy groups.

Density Physical Properties Formulation Material Handling

Defined Industrial Role as Drotaverine Intermediate with an Improved Synthetic Route (66.2% Overall Yield)

3,4-Diethoxyphenethylamine is a crucial intermediate in the manufacture of drotaverine hydrochloride . An improved synthesis for this intermediate, starting from catechol, has been reported to proceed via Friedel-Crafts acylation and ethylation, achieving an overall yield of 66.2% while avoiding the use of cyanides and high-temperature/high-pressure conditions [1]. This specific application and optimized process are not shared by its dimethoxy analog, which serves different research purposes.

Drotaverine Intermediate Synthesis Process Chemistry Pharmaceutical Manufacturing

Availability as a Certified Analytical Reference Standard for Drotaverine Impurity Testing

3,4-Diethoxyphenethylamine is commercially supplied as a certified analytical standard for drotaverine impurity testing, accompanied by full characterization data compliant with regulatory guidelines (e.g., COA, NMR, MS, HPLC) [1]. It is specifically designated as Drotaverine Impurity 2 or 3 by multiple vendors [2]. The dimethoxy analog is not recognized as an impurity in drotaverine monographs and lacks this established, quality-controlled supply chain for analytical use.

Reference Standard Analytical Chemistry Quality Control Impurity Profiling Pharmacopoeia

Procurement-Relevant Application Scenarios for 3,4-Diethoxyphenethylamine


Pharmaceutical Process Development and Scale-Up for Drotaverine Hydrochloride

3,4-Diethoxyphenethylamine is the established intermediate for drotaverine hydrochloride synthesis . Its procurement is essential for any group engaged in the process development, scale-up, or manufacturing of this antispasmodic drug. The compound's defined boiling point (311.4°C) and density (1.011 g/cm³) are critical for engineering batch and continuous flow processes. Furthermore, the availability of an improved synthetic route yielding 66.2% [1] provides a benchmark for evaluating in-house process efficiency.

Quality Control and Regulatory Compliance Testing of Drotaverine Drug Substance and Product

For analytical scientists and QC laboratories, 3,4-Diethoxyphenethylamine is the certified reference standard required to identify and quantify Drotaverine Amine Impurity (Drotaverine Impurity 2/3) . Its procurement, accompanied by a Certificate of Analysis and full spectral characterization [1], is non-negotiable for method validation, stability studies, and batch release testing in compliance with ICH guidelines and pharmacopoeial standards.

Comparative Physicochemical Profiling of Phenethylamine Derivatives

Researchers conducting structure-activity relationship (SAR) studies or investigating the impact of alkoxy chain length on phenethylamine properties will find 3,4-Diethoxyphenethylamine a valuable comparator. Its quantified differences from 3,4-dimethoxyphenethylamine—specifically the 3.5-fold higher LogP (2.6855 vs. 0.77) and the 12.6°C lower boiling point [1]—provide clear experimental parameters for understanding how ethoxy substitution alters lipophilicity and volatility relative to the methoxy analog.

Development of Novel Synthetic Methodologies

Academic and industrial process chemistry labs focused on green chemistry and improved safety in heterocyclic synthesis can utilize 3,4-Diethoxyphenethylamine as a model substrate. The patent literature highlights a key advancement: a synthetic route to this compound that avoids toxic cyanides and high-pressure hydrogenation . Procuring DEPEA allows researchers to benchmark new catalytic methods or alternative synthetic pathways against this established, safer process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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